molecular formula C20H18N6O3 B3002704 2-(naphthalen-1-yloxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1448050-97-2

2-(naphthalen-1-yloxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide

Cat. No. B3002704
CAS RN: 1448050-97-2
M. Wt: 390.403
InChI Key: AKKSZFHRGIQTKH-UHFFFAOYSA-N
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Description

The compound "2-(naphthalen-1-yloxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide" is a complex organic molecule that appears to be related to a family of compounds with various biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the naphthalene moiety and the acetamide group, are recurrent in several of the studies, suggesting potential pharmacological relevance.

Synthesis Analysis

The synthesis of related naphthalene-containing acetamide derivatives is well-documented. For instance, the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives involves N-chloroacetylation and N-alkylation starting from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, with characterization by 1H NMR, IR, and MS . This suggests that the synthesis of the compound may involve similar steps and analytical techniques for characterization.

Molecular Structure Analysis

The molecular structure of naphthalene-based acetamides can be quite complex, with the naphthalene ring typically being planar and various substituents affecting the overall conformation of the molecule. For example, in the case of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, the naphthalene ring is planar, and the side chain orientation allows the amide and aromatic groups to be approximately parallel . This information can be used to infer the likely planarity of the naphthalene moiety in the compound of interest and the potential orientation of its substituents.

Chemical Reactions Analysis

The naphthalene moiety in acetamide derivatives can participate in various chemical reactions. For instance, N-1-Naphthyl-3-oxobutanamide is used in heterocyclic synthesis to produce a range of pyridine derivatives through reactions with arylidinecyanothioacetamide, α-haloketones, and other reagents . This indicates that the naphthalene and acetamide components of the compound may offer multiple reactive sites for chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene-based acetamides can be influenced by their specific functional groups. Compounds like N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide exhibit potent inhibitory activity against aminopeptidase N due to the presence of a metal-chelating hydroxamate group . Similarly, the presence of a triazole ring in the compound of interest may confer unique chemical properties, such as the ability to interact with enzymes or receptors.

Relevant Case Studies

Several of the studies provide insights into the biological activities of naphthalene-based acetamides. For example, certain derivatives have shown antiproliferative activities against various human cancer cell lines , while others have been evaluated for anticonvulsant activity, with some compounds showing significant delay in the onset of convulsion . These case studies suggest that the compound may also possess pharmacological properties worthy of investigation.

properties

IUPAC Name

2-naphthalen-1-yloxy-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3/c27-19(12-29-17-7-3-5-15-4-1-2-6-16(15)17)22-10-11-25-20(28)9-8-18(24-25)26-14-21-13-23-26/h1-9,13-14H,10-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKSZFHRGIQTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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